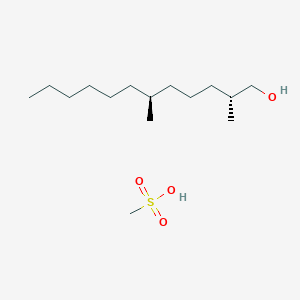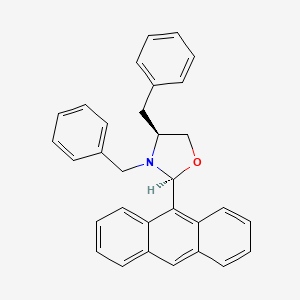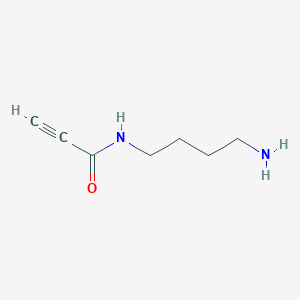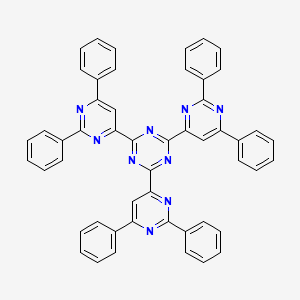![molecular formula C28H15F3N2 B12608334 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline CAS No. 647375-50-6](/img/structure/B12608334.png)
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline is a complex organic compound with the molecular formula C26H14F4N2 It is known for its unique structure, which includes multiple fluorophenyl groups and a quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a series of substitution reactions, often using fluorobenzene derivatives.
Ethynylation: The ethynyl group is added via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Applications De Recherche Scientifique
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline involves its interaction with specific molecular targets. The fluorophenyl groups and quinoxaline core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(4-fluorophenyl)quinoxaline: Similar structure but lacks the ethynyl group.
6-(4-Fluorophenyl)ethynyl-2,3-diphenylquinoxaline: Similar but with different substitution patterns.
Uniqueness
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline is unique due to its combination of fluorophenyl and ethynyl groups, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
647375-50-6 |
|---|---|
Formule moléculaire |
C28H15F3N2 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2,3-bis(4-fluorophenyl)-6-[2-(4-fluorophenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C28H15F3N2/c29-22-10-3-18(4-11-22)1-2-19-5-16-25-26(17-19)33-28(21-8-14-24(31)15-9-21)27(32-25)20-6-12-23(30)13-7-20/h3-17H |
Clé InChI |
ARHDEHPOHQVLQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)

![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)

![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)



![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)


